

# A Technical Guide to the Physicochemical Properties of Gadoteric Acid Solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gadoteric acid*

Cat. No.: *B1228328*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Gadoteric acid**, commercially available as the meglumine salt (gadoterate meglumine), is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).<sup>[1]</sup> Structurally, it is a macrocyclic, ionic complex composed of the organic acid 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) acting as a chelating agent for a paramagnetic gadolinium ion ( $\text{Gd}^{3+}$ ).<sup>[1][2]</sup> This molecular architecture is fundamental to its physicochemical properties, which in turn dictate its efficacy and safety profile in clinical applications.

The paramagnetic nature of the chelated gadolinium ion reduces the T1, T2, and T2\* relaxation times of water protons in its vicinity, leading to an enhanced signal intensity (brightness) in T1-weighted MR images.<sup>[1]</sup> This guide provides an in-depth overview of the core physicochemical properties of **gadoteric acid** solutions, including detailed experimental methodologies and a summary of key quantitative data.

## Core Physicochemical and Structural Data

The fundamental properties of **gadoteric acid** are summarized below. Its high stability is a direct consequence of the macrocyclic DOTA ligand firmly encapsulating the  $\text{Gd}^{3+}$  ion.<sup>[2]</sup>

| Property            | Value                                                                                   | Reference(s) |
|---------------------|-----------------------------------------------------------------------------------------|--------------|
| IUPAC Name          | gadolinium(3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate | [1]          |
| Chemical Formula    | <chem>C16H25GdN4O8</chem>                                                               | [3][4][5]    |
| Molar Mass          | 558.65 g·mol <sup>-1</sup>                                                              | [1]          |
| Viscosity (at 37°C) | 2.0 mPa·s                                                                               |              |
| Osmolality          | 1350 mOsm/kg H <sub>2</sub> O                                                           |              |
| pH Stability Range  | 4.7 to 9.7 (in vitro)                                                                   | [6]          |

## Relaxivity

Relaxivity is the primary measure of a GBCA's effectiveness, quantifying its ability to shorten the T1 and T2 relaxation times of surrounding water protons.[7] It is dependent on the magnetic field strength and the biological medium.[8][9] **Gadoteric acid** exhibits relaxivity values typical of its structural class.

| Parameter                                      | Medium                         | 1.5 T                   | 3 T                     | 7 T             | Reference(s) |
|------------------------------------------------|--------------------------------|-------------------------|-------------------------|-----------------|--------------|
| $r_1$ (s <sup>-1</sup> ·mM <sup>-1</sup> )     | Human<br>Whole Blood<br>(37°C) | $3.9 \pm 0.2$           | $3.4 \pm 0.4$           | $2.8 \pm 0.4$   | [10]         |
| $r_1$ (L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) | Human<br>Plasma<br>(37°C)      | $3.32 \pm 0.13$         | $3.00 \pm 0.13$         | $2.84 \pm 0.09$ | [7]          |
| $r_1$ (mM <sup>-1</sup> ·s <sup>-1</sup> )     | Plasma<br>(37°C)               | 3.6 (range:<br>3.4-3.8) | 3.5 (range:<br>3.3-3.7) | -               | [6]          |
| $r_2$ (mM <sup>-1</sup> ·s <sup>-1</sup> )     | Plasma<br>(37°C)               | 4.3 (range:<br>3.4-5.2) | 4.9 (range:<br>4.0-5.8) | -               | [6]          |

## Stability

The stability of a GBCA is critical to its safety, as the release of toxic free  $\text{Gd}^{3+}$  ions in vivo is a primary concern. **Gadoteric acid**'s macrocyclic structure confers exceptionally high thermodynamic and kinetic stability, minimizing the risk of dechelation.[\[2\]](#)[\[11\]](#) This structural stability is a key factor in its favorable safety profile, particularly concerning the low risk of Nephrogenic Systemic Fibrosis (NSF).

| Stability Parameter                                              | Value | Reference(s) |
|------------------------------------------------------------------|-------|--------------|
| Thermodynamic Stability ( $\log_{10}$ K <sub>therm</sub> )       | 25.8  |              |
| Conditional Stability ( $\log_{10}$ K <sub>cond</sub> at pH 7.4) | 18.8  |              |

A study on gadoterate meglumine repackaged in polypropylene syringes demonstrated its stability for at least 3 months at both 4°C and 25°C, with no detectable change in concentration and no formation of free  $\text{Gd}^{3+}$ .[\[12\]](#)[\[13\]](#)

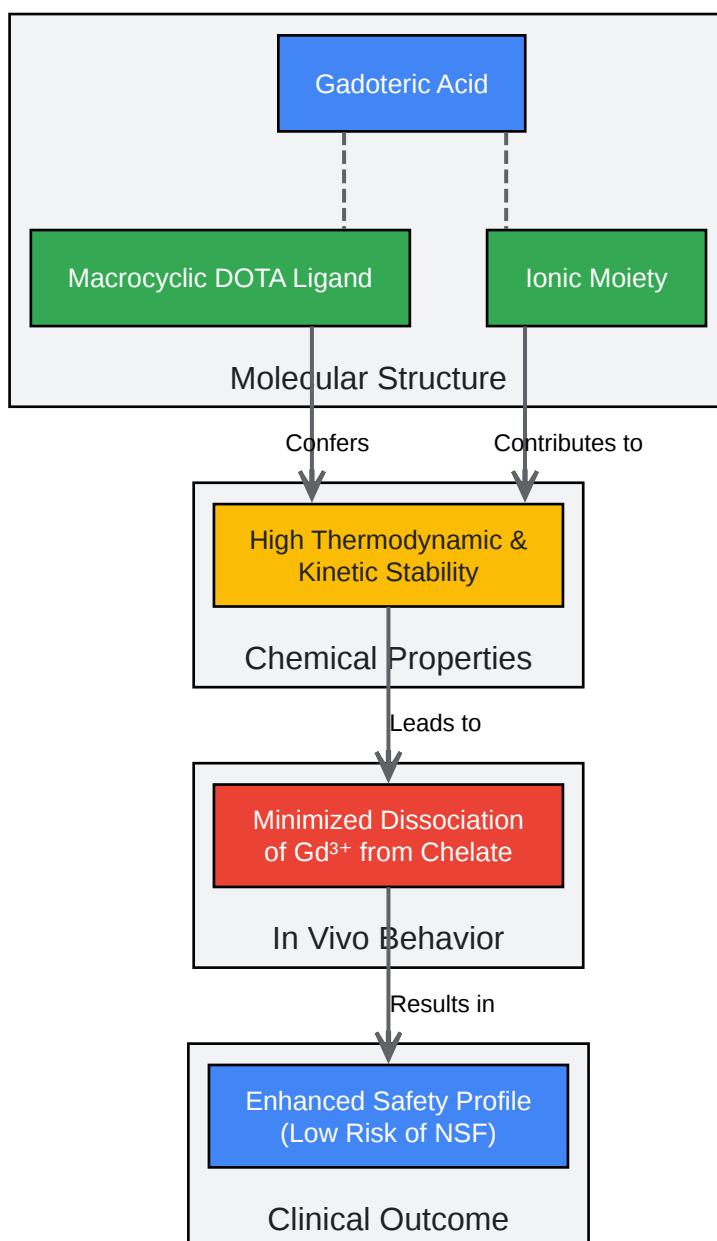



Diagram 1: Gadoteric Acid Structure-Stability-Safety Relationship

[Click to download full resolution via product page](#)

Diagram 1: The relationship between molecular structure and clinical safety.

## Experimental Protocols

Detailed and reproducible methodologies are essential for the characterization of GBCAs. The following sections outline the standard protocols for determining the key physicochemical properties of **gadoteric acid** solutions.

## Determination of Relaxivity

The T1 relaxivity ( $r_1$ ) is determined by measuring the T1 relaxation times of a series of **gadoteric acid** dilutions.

Methodology:

- Sample Preparation: A stock solution of **gadoteric acid** is prepared and serially diluted in the desired medium (e.g., human whole blood, plasma) to achieve a range of concentrations (typically 0.05 to 4 mM).<sup>[8]</sup> A sample of the medium without the contrast agent serves as the control.
- Phantom Setup: The dilutions are placed in airtight tubes within a custom-built phantom.<sup>[10]</sup> The phantom is maintained at a physiologically relevant temperature ( $37 \pm 0.5^\circ\text{C}$ ) using a heat-circulating system.<sup>[10]</sup>
- MRI Acquisition: The phantom is imaged using a clinical MRI scanner at the desired field strength (e.g., 1.5 T, 3 T). T1 relaxation times are measured using an inversion recovery sequence with a range of inversion times (e.g., 30 ms to 10 s).<sup>[10][14]</sup>
- Data Analysis:
  - Signal intensity is measured from a region of interest (ROI) within each sample tube for each inversion time, often automated with custom software (e.g., MATLAB).<sup>[10]</sup>
  - T1 relaxation times are calculated by fitting the signal intensity data to the signal recovery equation for an inversion recovery sequence.
  - The relaxation rate ( $R_1 = 1/T_1$ ) is calculated for each concentration.
  - Relaxivity ( $r_1$ ) is determined by the slope of the line from a linear regression plot of the relaxation rate ( $R_1$ ) versus the **gadoteric acid** concentration.<sup>[7]</sup>

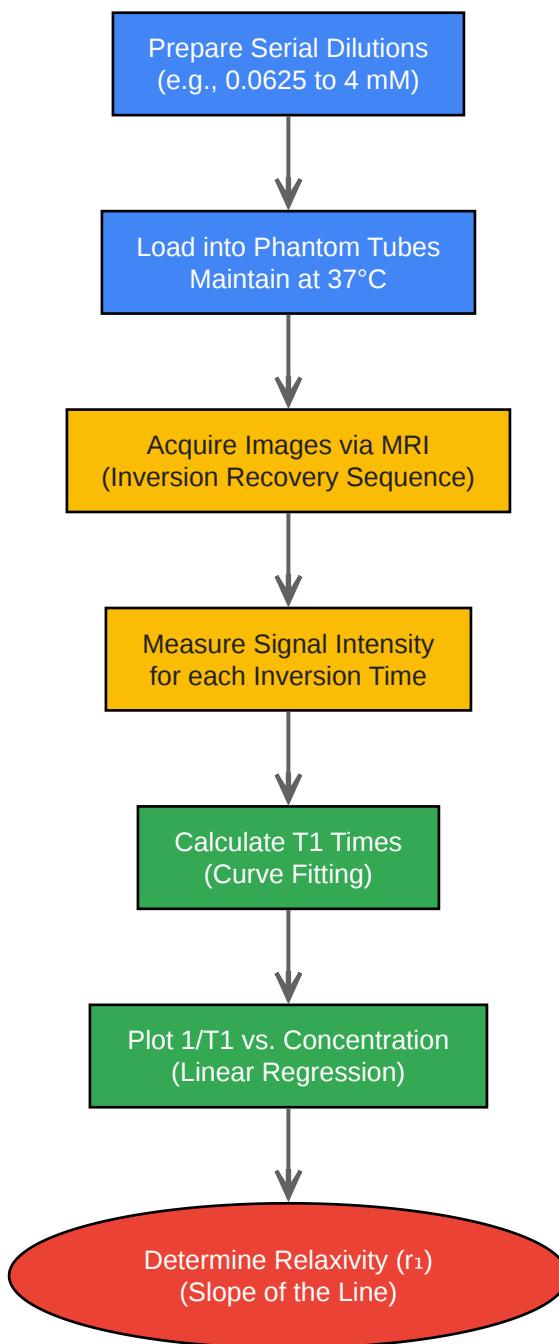



Diagram 2: Experimental Workflow for Relaxivity Measurement

[Click to download full resolution via product page](#)

Diagram 2: A standardized workflow for determining T1 relaxivity.

## Stability Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of intact **gadoteric acid** and detect the presence of any free  $\text{Gd}^{3+}$  or free DOTA ligand over time,

indicating degradation.

#### Methodology:

- Sample Incubation: Prepare samples of **gadoteric acid** solution, for instance, by repackaging the commercial formulation into polypropylene syringes.[12]
- Storage Conditions: Store the samples under controlled conditions. A typical stability study might involve storage at both refrigerated (e.g.,  $4 \pm 2^\circ\text{C}$ ) and room temperature (e.g.,  $25 \pm 2^\circ\text{C}$ ), protected from light.[12]
- Time Points: Withdraw aliquots for analysis at predetermined intervals (e.g., Day 0, 7, 14, 30, 60, 90).[12]
- HPLC Analysis:
  - System: Use a validated, stability-indicating HPLC method. A reverse-phase column (e.g., C18) is often employed.[15]
  - Mobile Phase: A typical mobile phase might consist of an acetonitrile/water gradient with an acidic buffer like phosphoric acid or trifluoroacetic acid.[15]
  - Detection: Use a UV detector set to an appropriate wavelength (e.g., 200 nm or 220 nm) to detect the chelate and free ligand.[15]
  - Quantification: Determine the concentration of gadoterate meglumine and any degradation products (like free DOTA) by comparing peak areas to those of a reference standard. Specific methods are required to quantify free  $\text{Gd}^{3+}$ , which may involve a separate analytical technique.
- Data Evaluation: Compare the results at each time point to the initial (Day 0) values to assess stability. A stable solution will show no significant change in concentration or increase in degradation products.[12]

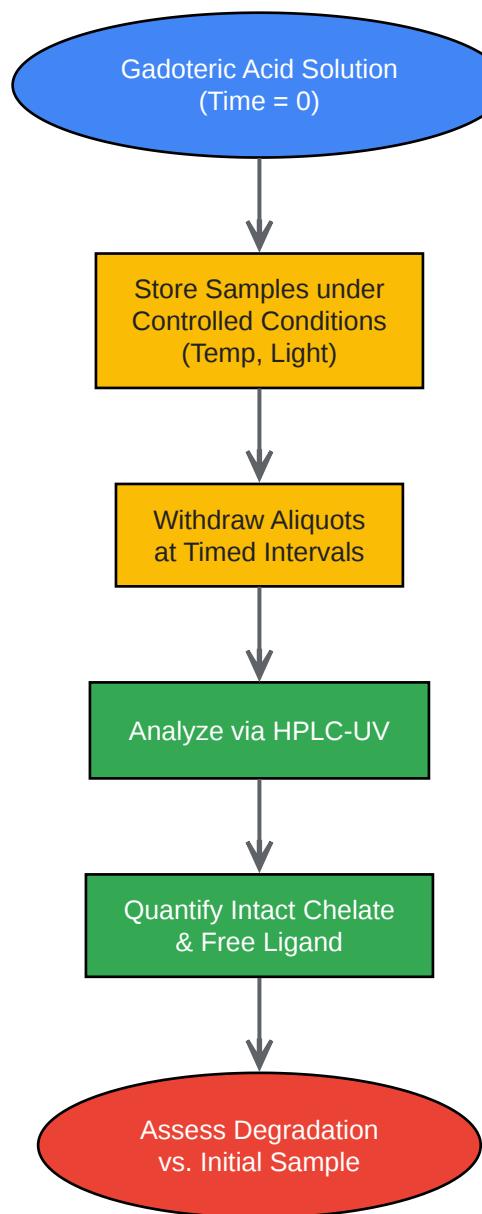



Diagram 3: Experimental Workflow for HPLC Stability Study

[Click to download full resolution via product page](#)

Diagram 3: Workflow for assessing the chemical stability of the solution.

## Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is an important parameter for injectability.

Methodology:

- Instrumentation: Use a rotational rheometer or viscometer equipped with a suitable geometry (e.g., cone-plate or concentric cylinders).[16][17]
- Temperature Control: Ensure the sample stage is maintained at a precise, physiologically relevant temperature (e.g.,  $37.0 \pm 0.1^\circ\text{C}$ ), as viscosity is highly temperature-dependent.[16]
- Calibration: Calibrate the instrument using a standard fluid of known viscosity.
- Measurement: Place the **gadoteric acid** solution onto the rheometer stage. The instrument applies a controlled rotational speed (shear rate) to a spindle immersed in the liquid and measures the resulting torque (shear stress).[16]
- Calculation: The viscosity is calculated by the instrument's software based on the relationship between shear stress and shear rate for the specific geometry used. For a Newtonian fluid, the viscosity will be independent of the shear rate.[16]

## Measurement of Osmolality

Osmolality, a measure of solute concentration, is a critical factor for physiological compatibility and patient comfort upon injection.

### Methodology:

- Instrumentation: Use a freezing point depression osmometer.[18][19] This instrument measures the freezing point of a solution, which is directly proportional to the total number of solute particles.[20]
- Calibration: Calibrate the osmometer using standard solutions of known osmolality that bracket the expected value of the sample.[19]
- Measurement: A small, precise volume of the **gadoteric acid** solution is placed in a sample tube and introduced into the instrument's cooling chamber.[18]
- Freezing Point Determination: The sample is supercooled below its freezing point, and then crystallization is induced (e.g., by a vibrating wire).[18][21] The heat of fusion released during crystallization warms the sample to its exact freezing point, which is measured by a thermistor.[20]

- Calculation: The instrument automatically calculates the osmolality (in mOsm/kg) by comparing the sample's freezing point depression to that of pure solvent.[21]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gadoteric acid - Wikipedia [en.wikipedia.org]
- 2. Gadoteric acid (DOTA-Gd; Artirem; Dotarem; Clariscan) | gadolinium-based MRI contrast agent (GBCA). | CAS 72573-82-1 | InvivoChem [invivochem.com]
- 3. Gadoteric Acid | C16H25GdN4O8 | CID 158536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Gadoteric acid [midas-pharma.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Comparison of the Relaxivities of Macroyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolving Characteristics of Gadolinium-Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Stability and sterility of meglumine gadoterate injection repackaged in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method For Analysis Of Gadolinium-DOTA on Newcrom BH Column | SIELC Technologies [sielc.com]
- 16. drugfuture.com [drugfuture.com]

- 17. apps.dtic.mil [apps.dtic.mil]
- 18. theosmolalitylab.com [theosmolalitylab.com]
- 19. Freezing point depression osmometer - Wikipedia [en.wikipedia.org]
- 20. Khan Academy [khanacademy.org]
- 21. camlab.co.uk [camlab.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Gadoteric Acid Solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1228328#physicochemical-properties-of-gadoteric-acid-solutions>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)